7,7-Dimethyloctanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
7,7-dimethyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12) | |
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InChI Key |
YPIFGDQKSSMYHQ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Record name | NEODECANOIC ACID | |
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DSSTOX Substance ID |
DTXSID00866704 | |
| Record name | 7,7-Dimethyloctanoic acid | |
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Molecular Weight |
172.26 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID. | |
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Boiling Point |
482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C | |
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Flash Point |
201 °F (USCG, 1999), 94 °C c.c. | |
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Solubility |
Solubility in water, g/100ml at 25 °C: 0.025 (very poor) | |
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Density |
0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91 | |
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Vapor Density |
Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated) | |
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CAS No. |
26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3 | |
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Melting Point |
less than 104 °F (USCG, 1999), -39 °C | |
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Contextualization Within Branched Chain Fatty Acid Research
7,7-Dimethyloctanoic acid is a branched-chain fatty acid (BCFA). BCFAs are a diverse group of fatty acids characterized by one or more methyl groups on the carbon chain. They are found in various natural sources, including bacteria, plants, and animal tissues. Research into BCFAs has gained momentum due to their unique chemical properties and diverse biological activities, which differ significantly from their straight-chain counterparts. The position and number of methyl branches influence their physical properties, such as melting point and solubility, as well as their metabolic fate and physiological effects.
The study of BCFAs like this compound is part of a broader investigation into how structural variations in fatty acids impact biological systems. For instance, phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a well-studied BCFA, accumulates in individuals with Refsum disease, a metabolic disorder, highlighting the importance of specific metabolic pathways for breaking down these molecules. scispace.com The presence of a methyl group can block the typical beta-oxidation pathway, necessitating alternative degradation routes like alpha-oxidation or omega-oxidation. scispace.com Research on other BCFAs, such as 3,5-dimethyldodecanoic acid, has identified them as insect pheromones, demonstrating their role in chemical communication. oup.com
Overview of Current Research Landscape Pertaining to 7,7 Dimethyloctanoic Acid
The current research landscape for 7,7-dimethyloctanoic acid, also known as neodecanoic acid, is multifaceted, spanning organic synthesis, material science, and limited biological investigations. smolecule.comatamanchemicals.com While it is not as extensively studied as some other BCFAs, existing research points to its potential in several areas.
A significant portion of the research focuses on its synthesis and use as a chemical intermediate. smolecule.comatamanchemicals.com Various methods, including malonic acid synthesis and Knoevenagel condensation, have been developed for its production. smolecule.com Its derivatives, particularly metal salts and esters, are of commercial interest. atamanchemicals.com For example, metal salts of neodecanoic acid are used as paint driers and stabilizers in polyvinylchloride (PVC). atamanchemicals.com Ester derivatives find applications in surface coatings and as additives in cement. atamanchemicals.com
In the realm of biological research, studies on this compound are still in the early stages. smolecule.com Research on related medium-chain fatty acids suggests potential involvement in metabolic processes, but specific data on this compound is sparse. smolecule.com One study investigating the anticonvulsant properties of various branched-chain fatty acids found that 3,7-dimethyloctanoic acid had limited effect in an in vitro seizure model, in contrast to other branched octanoic acid derivatives. nih.gov This highlights how the specific branching pattern can dramatically influence biological activity.
The table below provides a summary of the physical and chemical properties of this compound.
Significance of Investigating 7,7 Dimethyloctanoic Acid in Academic Disciplines
Established Synthetic Routes for this compound
The synthesis of this compound can be achieved through several classical and modern organic chemistry reactions. These methods allow for the controlled construction of its unique branched structure. smolecule.com
Malonic Acid Synthesis Approaches
The malonic ester synthesis is a versatile and widely used method for preparing carboxylic acids. libretexts.org This approach involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. libretexts.org For this compound, the synthesis would commence with the deprotonation of a malonic ester using a strong base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.org This enolate is then reacted with a suitable alkyl halide, specifically a 1-halo-5,5-dimethylhexane, to introduce the required carbon skeleton. The subsequent saponification of the ester groups followed by acidification and heating results in the decarboxylation of the intermediate malonic acid derivative to furnish this compound.
Table 1: Key Stages of Malonic Acid Synthesis for this compound
| Step | Description | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Enolate Formation | Deprotonation of a malonic ester at the α-carbon. | Sodium Ethoxide (NaOEt) | Sodio-malonic ester (enolate) |
| 2. Alkylation | Nucleophilic substitution (SN2) with an alkyl halide. | 1-halo-5,5-dimethylhexane | Diethyl 2-(5,5-dimethylhexyl)malonate |
| 3. Hydrolysis & Decarboxylation | Saponification of the esters followed by decarboxylation. | 1. NaOH, H₂O, Δ2. H₃O⁺, Δ | this compound |
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base like an amine or its salt. sigmaaldrich.comtaylorandfrancis.com This reaction is fundamental for creating carbon-carbon bonds and is often followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comsciensage.info
To synthesize this compound via this strategy, one could envision a reaction between 6,6-dimethylheptanal and an active methylene compound such as malonic acid. The condensation, often catalyzed by a mixture of pyridine (B92270) and piperidine, would produce an α,β-unsaturated dicarboxylic acid intermediate. mdpi.com A subsequent decarboxylation and reduction of the carbon-carbon double bond would be necessary to arrive at the final saturated acid. The reduction step could be achieved through catalytic hydrogenation.
Table 2: Proposed Knoevenagel Condensation Route
| Step | Description | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Condensation | C-C bond formation between an aldehyde and an active methylene compound. | 6,6-Dimethylheptanal, Malonic Acid, Pyridine/Piperidine | 7,7-Dimethyl-2-octenoic acid (after decarboxylation) |
| 2. Reduction | Saturation of the carbon-carbon double bond. | H₂, Palladium on Carbon (Pd/C) | this compound |
Direct Alkylation Procedures
Direct alkylation offers a more concise route, though it can present challenges regarding selectivity and yield. smolecule.com This method generally involves the formation of a carbanion (enolate) from an ester or a protected carboxylic acid, which then acts as a nucleophile to attack an alkylating agent. acs.org For instance, the lithium enolate of a suitable octanoate (B1194180) ester could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. Subsequent reaction with a methylating agent, such as methyl iodide, would introduce the methyl groups. However, achieving gem-dimethylation at a specific position can be difficult. A more controlled approach might involve starting with a precursor that already contains one of the methyl groups.
Grignard Reagent Applications in Branched Fatty Acid Synthesis
The use of Grignard reagents provides a powerful and reliable method for constructing carbon-carbon bonds. wikipedia.org This synthesis involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. libretexts.org For the synthesis of this compound, the key step is the carboxylation of a specific Grignard reagent.
The synthesis would begin with the preparation of (6,6-dimethylheptyl)magnesium halide from the corresponding 1-halo-6,6-dimethylheptane and magnesium metal turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com This Grignard reagent is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile. A final aqueous acidic workup protonates the resulting carboxylate salt to yield this compound. youtube.com
Table 3: Grignard Synthesis of this compound
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1. Grignard Formation | Preparation of the organomagnesium halide. | 1-halo-6,6-dimethylheptane, Mg, Anhydrous Ether | (6,6-Dimethylheptyl)magnesium halide |
| 2. Carboxylation | Nucleophilic attack on carbon dioxide. | (6,6-Dimethylheptyl)magnesium halide, CO₂ | Magnesium carboxylate salt |
| 3. Protonation | Acidic workup to yield the final product. | Magnesium carboxylate salt, H₃O⁺ | this compound |
Biomimetic Synthesis Pathways
Biomimetic synthesis aims to replicate nature's synthetic strategies in a laboratory setting. nih.gov Natural fatty acids are typically synthesized via iterative Claisen condensations of acetyl-CoA units. The synthesis of branched-chain fatty acids often involves the use of alternative starter units derived from amino acid catabolism, such as isovaleryl-CoA (from leucine).
A hypothetical biomimetic synthesis of this compound could be envisioned starting from a branched precursor like 5,5-dimethylhexanoyl-CoA. This starter unit could then be extended through a series of reactions mimicking the fatty acid synthase (FAS) machinery, involving condensation with malonyl-CoA, reduction, dehydration, and another reduction to add two carbon atoms. While a full laboratory execution of this enzymatic pathway is complex, the principles can inspire synthetic strategies using sequential C₂-unit extensions on a branched starting material. uea.ac.uk
Derivatization and Chemical Reactions of the Carboxyl Group
The carboxylic acid functional group in this compound is a versatile handle for a wide range of chemical transformations. These reactions allow for the synthesis of various derivatives with potential applications in materials science and as chemical intermediates. smolecule.com Carboxylic acids can donate hydrogen ions in the presence of a base and react with various compounds to generate heat and, in some cases, flammable or toxic gases. lookchem.comatamanchemicals.com
Key derivatization reactions include:
Esterification: Reacting this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a common method for producing derivatives used in lubricants or fragrances. evitachem.com
Amide Formation: The acid can be converted into an amide by reaction with an amine. This transformation is often facilitated by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or n-propanephosphonic acid anhydride (B1165640) (T3P). mdpi.comnih.gov
Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts this compound into the more reactive 7,7-dimethyloctanoyl chloride. mdpi.com This acyl chloride is a key intermediate for synthesizing esters and amides under mild conditions.
Reduction: The carboxyl group can be reduced to a primary alcohol (7,7-dimethyloctan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Salt Formation: As a typical carboxylic acid, it reacts with bases (e.g., sodium hydroxide, amines) in neutralization reactions to form the corresponding carboxylate salts. atamanchemicals.com
Table 4: Summary of Major Derivatization Reactions
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amide Formation | Amine, Coupling Agent (e.g., EDC, T3P) | Amide |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Halide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Neutralization | Base (e.g., NaOH) | Carboxylate Salt |
Esterification Processes
Esterification of this compound is a fundamental transformation, typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. smolecule.comevitachem.com This process, known as Fischer esterification, is a reversible reaction. libretexts.orgmasterorganicchemistry.com To favor the formation of the ester, the equilibrium can be shifted towards the products by either using a large excess of the alcohol or by removing the water that is formed during the reaction. libretexts.orgmasterorganicchemistry.com A common method for water removal is the use of a Dean-Stark apparatus. masterorganicchemistry.comoperachem.com
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. libretexts.orgoperachem.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. libretexts.orgmasterorganicchemistry.com
The general scheme for the Fischer esterification of this compound is as follows:
C₉H₁₉COOH + R-OH ⇌ C₉H₁₉COOR + H₂O (in the presence of an acid catalyst)
Where R represents the alkyl or aryl group of the alcohol.
Derivatives of this compound, specifically its esters, have applications in various industries. For instance, they are used in the formulation of plasticizers and lubricants. atamanchemicals.comgoogle.com
Fischer Esterification Reaction Parameters
| Parameter | Condition | Purpose |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | To protonate the carbonyl group and increase its reactivity. libretexts.orgoperachem.com |
| Reactant Ratio | Excess alcohol or removal of water | To drive the reaction equilibrium towards ester formation (Le Chatelier's Principle). libretexts.orgmasterorganicchemistry.com |
| Temperature | Typically elevated/reflux | To increase the reaction rate. operachem.comgoogle.com |
| Water Removal | Dean-Stark trap or drying agents | To prevent the reverse reaction (ester hydrolysis). masterorganicchemistry.comoperachem.com |
Reduction of the Carboxyl Moiety
The carboxyl group of this compound can be reduced to a primary alcohol, 7,7-dimethyloctan-1-ol. smolecule.com This transformation is typically accomplished using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective reagent for this purpose. smolecule.commasterorganicchemistry.com
The reduction process with LiAlH₄ involves the addition of a hydride ion to the carbonyl carbon of the carboxylic acid. Unlike milder reducing agents such as sodium borohydride, LiAlH₄ is potent enough to reduce carboxylic acids. masterorganicchemistry.com The reaction mechanism begins with the deprotonation of the acidic carboxylic acid proton by the hydride, followed by the coordination of the aluminum to the carboxylate oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride from the aluminate complex. A subsequent workup with an acid is required to protonate the resulting alkoxide and liberate the primary alcohol. youtube.com
It is necessary to use an excess of LiAlH₄ because the first equivalent is consumed in the deprotonation of the acidic proton of the carboxylic acid. youtube.com The reaction is typically carried out in an anhydrous ether solvent. ic.ac.uk
Comparison of Reducing Agents for Carboxylic Acids
| Reducing Agent | Reactivity with Carboxylic Acids | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol | Anhydrous ether, then acid workup smolecule.commasterorganicchemistry.comic.ac.uk |
| Sodium Borohydride (NaBH₄) | Generally unreactive or very slow | No reaction | - |
| Borane (BH₃·THF) | High | Primary Alcohol | THF, reflux |
Decarboxylation Reactions
Decarboxylation is the removal of the carboxyl group from a molecule, typically with the release of carbon dioxide. For aliphatic carboxylic acids like this compound, this transformation can be achieved through methods such as the Hunsdiecker and Barton reactions. smolecule.comwikipedia.orgwikipedia.org
The Hunsdiecker reaction involves the conversion of the carboxylic acid to its silver salt, which is then treated with a halogen (commonly bromine) to yield an alkyl halide with one less carbon atom. wikipedia.orgtestbook.combyjus.com The reaction is believed to proceed through a radical chain mechanism involving an acyl hypohalite intermediate. wikipedia.orgorganic-chemistry.org
A variation of this is the Barton decarboxylation , which is considered a reductive decarboxylation. wikipedia.org In this method, the carboxylic acid is first converted into a thiohydroxamate ester, often referred to as a Barton ester. wikipedia.orgorgsyn.org This ester is then heated, sometimes with a radical initiator like AIBN, in the presence of a suitable hydrogen atom donor such as tributyltin hydride or chloroform, to produce the corresponding alkane. wikipedia.orgorgsyn.orgchemistryschool.net This method is advantageous as it allows for the replacement of the carboxylic acid group with a hydrogen atom or other functional groups by trapping the intermediate alkyl radical. wikipedia.orgorganic-chemistry.org
Oxidative Transformations
The oxidation of this compound can lead to various products depending on the reaction conditions and the oxidizing agent employed. smolecule.com Biological oxidation studies have shown that in vivo, this acid can undergo ω-oxidation (oxidation at the terminal carbon) and (ω-1)-oxidation (oxidation at the penultimate carbon). umich.edu This metabolic process can yield products such as 2,2-dimethyl-7-hydroxyoctanoic acid, 2,2-dimethyl-7-ketooctanoic acid, and 2,2-dimethyladipic acid. umich.edu
In a laboratory setting, the oxidation of the alkyl chain of fatty acids can be achieved using various reagents. For example, manganese-catalyzed oxidation with hydrogen peroxide has been shown to produce γ-lactones and (ω-1)-hydroxy derivatives from linear fatty acids. acs.org Chromic acid has also been used for the oxidative cleavage of branched-chain acids. publish.csiro.au Furthermore, the oxidative cleavage of epoxides, which can be formed from the corresponding alkenes, can yield carboxylic acids or aldehydes. thieme-connect.com
Synthesis of Related Branched-Chain Fatty Acid Analogues
Preparation of Halogenated Dimethyloctanoic Acid Derivatives
Halogenation of carboxylic acids can occur at the α-position to the carboxyl group. The most common method for this is the Hell-Volhard-Zelinsky (HVZ) reaction , which introduces a bromine atom at the α-carbon. chemistrysteps.comlibretexts.orgchadsprep.com This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or phosphorus tribromide (PBr₃). chemistrysteps.comyoutube.com
The mechanism of the HVZ reaction involves the initial formation of an acyl bromide from the reaction of the carboxylic acid with PBr₃. libretexts.orgyoutube.com This acyl bromide readily enolizes. The enol form then reacts with bromine to form the α-bromo acyl bromide. Finally, an exchange reaction with the starting carboxylic acid regenerates the acyl bromide catalyst and yields the α-bromo carboxylic acid. libretexts.org This reaction is specific to α-halogenation and requires the presence of at least one α-hydrogen. libretexts.orgyoutube.com Chlorination can also be achieved using chlorine and a trace of phosphorus, though it may be less specific. libretexts.org
The resulting α-haloalkanoic acids are valuable synthetic intermediates, as the halogen can be readily displaced by various nucleophiles to introduce a range of functional groups at the α-position. libretexts.org
Synthesis of Isoprenoid Building Blocks Containing Dimethyloctanoic Acid Esters
While direct synthesis of isoprenoid building blocks from this compound esters is not extensively detailed in the provided search results, the synthesis of related branched-chain acids and their esters is relevant. For example, the synthesis of 3,7-dimethyloctanoic acid, an isoprenoid acid, has been described. researchgate.net The synthesis of complex molecules like microcolin B involves a this compound fragment. acs.org
Neodymium versatate, which is a salt of a branched-chain carboxylic acid (neodecanoic acid, an isomer of this compound), is used as a Ziegler-Natta catalyst for the polymerization of butadiene to produce high cis-content polybutadiene (B167195) rubber. atamanchemicals.com This highlights the role of branched-chain carboxylates in polymerization catalysis.
The synthesis of other complex structures, such as 3-amino-4,5-dimethyl-octanoic acid, has been achieved through multi-step sequences involving chiral auxiliaries and stereoselective reactions. sci-hub.st Such synthetic strategies could potentially be adapted for the elaboration of this compound into more complex isoprenoid-like structures.
In Vivo and In Vitro Metabolic Fate
While specific in vivo and in vitro metabolic studies on this compound are not extensively documented in scientific literature, its metabolic pathway can be inferred from the established principles of fatty acid catabolism and studies on structurally similar branched-chain fatty acids. The primary routes for its breakdown are expected to involve oxidative catabolism. Research on related compounds indicates that they may undergo oxidation in biological systems, leading to the production of metabolites that could influence lipid metabolism smolecule.com.
The oxidative breakdown of this compound is anticipated to proceed through several key pathways that are specialized for handling structurally complex fatty acids.
Alpha-oxidation is a process that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. This pathway is particularly important for fatty acids that have a methyl group at the β-carbon, which blocks beta-oxidation allen.in. For instance, dietary phytanic acid is broken down via alpha-oxidation in peroxisomes to pristanic acid, which can then undergo beta-oxidation nih.gov. In this process, the fatty acid is first converted to its CoA ester, then hydroxylated at the alpha-carbon, followed by decarboxylation to yield a fatty acid shortened by one carbon nih.gov. While this compound does not have a β-methyl group, the principles of alpha-oxidation highlight the cellular machinery available for metabolizing branched-chain fatty acids.
Beta-oxidation is the primary pathway for the catabolism of most straight-chain fatty acids, occurring within the mitochondria and peroxisomes nih.gov. This process involves the sequential cleavage of two-carbon units from the carboxyl end of the fatty acyl-CoA molecule libretexts.org. However, the presence of a methyl group on the β-carbon can inhibit this process allen.in. In the case of this compound, the gem-dimethyl group is located at the ω-1 position (the seventh carbon), which does not directly block the initial cycles of beta-oxidation from the carboxyl end. However, as the chain is shortened, this branching would eventually halt the process. Therefore, beta-oxidation is not expected to be the primary or complete degradation pathway for this molecule.
Omega (ω)-oxidation serves as an alternative and crucial pathway for the metabolism of fatty acids when beta-oxidation is impaired nih.govwikipedia.org. This process occurs in the smooth endoplasmic reticulum of the liver and kidneys and involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid allen.inwikipedia.org. Given the quaternary carbon at the C-7 position of this compound, which blocks beta-oxidation at that point, omega-oxidation is the most probable metabolic route.
The process begins with the hydroxylation of the ω-carbon by a mixed-function oxidase system involving cytochrome P450 enzymes allen.inwikipedia.org. This is followed by the successive oxidation of the resulting hydroxyl group to an aldehyde and then to a carboxylic acid, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively wikipedia.org. This series of reactions produces a dicarboxylic acid wikipedia.org. This dicarboxylic acid can then undergo beta-oxidation from either or both ends.
In the specific case of this compound, oxidation would occur at the C-8 methyl group. The subsequent dicarboxylic acid could then be shortened via beta-oxidation.
Table 1: Key Oxidation Pathways for Fatty Acids
| Oxidation Pathway | Primary Location | Key Features | Relevance to this compound |
| Alpha-Oxidation | Peroxisomes | Removes one carbon from the carboxyl end; important for β-methylated fatty acids. | Indirectly relevant, as it demonstrates cellular capacity to handle branched fatty acids. |
| Beta-Oxidation | Mitochondria, Peroxisomes | Sequential removal of two-carbon units; primary pathway for straight-chain fatty acids. | Likely inhibited by the C-7 gem-dimethyl group as the chain shortens. |
| Omega-Oxidation | Smooth Endoplasmic Reticulum | Oxidation of the terminal methyl group; an alternative pathway when beta-oxidation is blocked. | The most probable primary metabolic pathway for this compound. |
Direct experimental identification of the metabolites of this compound is scarce. However, based on the predicted omega-oxidation pathway, a series of metabolites can be anticipated. The initial product would be 8-hydroxy-7,7-dimethyloctanoic acid , followed by 8-oxo-7,7-dimethyloctanoic acid , and ultimately 7,7-dimethyloctanedioic acid .
Subsequent beta-oxidation of this dicarboxylic acid would lead to a series of shorter-chain dicarboxylic acids. For instance, studies on the metabolism of 2,2-dimethylstearic acid have shown the excretion of 2,2-dimethyladipic acid and 2,2-dimethysuccinic acid in urine, indicating that omega-oxidation followed by beta-oxidation is a viable pathway for such gem-dimethyl substituted fatty acids.
A detected metabolite of a related compound is 6-hydroxy-3,7-dimethyloctanoic acid, which belongs to the class of medium-chain hydroxy fatty acids mimedb.org. While not a direct metabolite of this compound, its existence supports the hydroxylation of dimethyl-substituted octanoic acid structures.
Table 2: Predicted Metabolites of this compound via Omega-Oxidation
| Metabolite Name | Chemical Formula | Precursor | Metabolic Step |
| 8-hydroxy-7,7-dimethyloctanoic acid | C10H20O3 | This compound | Hydroxylation |
| 8-oxo-7,7-dimethyloctanoic acid | C10H18O3 | 8-hydroxy-7,7-dimethyloctanoic acid | Oxidation |
| 7,7-dimethyloctanedioic acid | C10H18O4 | 8-oxo-7,7-dimethyloctanoic acid | Oxidation |
| 5,5-dimethylhexanedioic acid | C8H14O4 | 7,7-dimethyloctanedioic acid | Beta-Oxidation |
| 3,3-dimethylbutanedioic acid | C6H10O4 | 5,5-dimethylhexanedioic acid | Beta-Oxidation |
Oxidative Catabolism in Biological Systems
Enzymatic Interactions in Lipid Metabolism
The metabolism of this compound would involve interactions with several classes of enzymes. While specific studies on this compound are limited, the enzymes known to act on other medium-chain and branched-chain fatty acids provide a clear indication of the likely enzymatic players.
The initial activation of this compound to its coenzyme A (CoA) ester, 7,7-dimethyloctanoyl-CoA , would be catalyzed by an acyl-CoA synthetase smolecule.com.
The key enzymes in the subsequent omega-oxidation pathway are:
Cytochrome P450 monooxygenases (CYP4A and CYP4F families): These enzymes, located in the endoplasmic reticulum, are responsible for the initial hydroxylation of the terminal methyl group wikipedia.org.
Alcohol dehydrogenase: This enzyme oxidizes the newly formed hydroxyl group to an aldehyde wikipedia.org.
Aldehyde dehydrogenase: This enzyme completes the formation of the dicarboxylic acid by oxidizing the aldehyde group wikipedia.org.
Following the formation of the dicarboxylic acid, the enzymes of the beta-oxidation pathway would be involved in its further degradation. These include acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases frontiersin.org. Acyl-CoA thioesterases, such as ACOT8 which has broad substrate specificity for straight and branched acyl-CoAs, may also play a role in regulating the levels of the corresponding acyl-CoA esters frontiersin.org.
Engagement with Acyl-CoA Synthetases
The initial step in the metabolism of most fatty acids is their activation to a metabolically active form, an acyl-CoA thioester. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases. wikipedia.orgchemsrc.com These enzymes facilitate the thioesterification of the fatty acid's carboxyl group with coenzyme A (CoA), a process that requires energy in the form of ATP. plos.org
For this compound, its engagement with acyl-CoA synthetases is a critical prerequisite for its entry into catabolic pathways. While specific studies on the direct interaction of this compound with various ACS isoforms are limited, it is understood that related branched-chain fatty acids are substrates for these enzymes. smolecule.com The activation of this compound results in the formation of 7,7-dimethyloctanoyl-CoA. This conversion "activates" the fatty acid, priming it for subsequent enzymatic reactions within the mitochondria. wikipedia.org The metabolism of 7,7-dimethyloctanoyl-CoA is anticipated to be slower compared to that of straight-chain fatty acid-CoAs of similar length. nih.gov
Influence on Dehydrogenase Activities
Following its activation to 7,7-dimethyloctanoyl-CoA, the fatty acid enters the β-oxidation pathway. The first step of β-oxidation is catalyzed by acyl-CoA dehydrogenases (ACADs), a family of flavin-dependent enzymes with varying specificities for fatty acyl-CoA chain lengths. Due to its branched structure, the metabolism of 7,7-dimethyloctanoyl-CoA is expected to be handled by long-chain acyl-CoA dehydrogenase (LCAD). nih.gov This is in contrast to straight-chain medium-chain fatty acids, which are primarily metabolized by medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov
The presence of the dimethyl group near the end of the carbon chain likely influences the rate and efficiency of dehydrogenase activity. The metabolism of branched-chain acyl-CoAs like 7,7-dimethyloctanoyl-CoA is generally slower than that of their straight-chain counterparts. nih.gov This can be attributed to the steric hindrance posed by the methyl branches, which can affect the binding of the substrate to the active site of the dehydrogenase enzyme.
Comparative Metabolic Studies with Other Medium-Chain Fatty Acids
Comparative studies involving structurally related branched-chain fatty acids, such as 2,6-dimethylheptanoic acid (dMC7) and 4,8-dimethylnonanoic acid (dMC9), provide valuable insights into the metabolic behavior of this compound. Research on fibroblasts from patients with mitochondrial fatty acid β-oxidation disorders has shown that branched-chain fatty acids can improve the profile of tricarboxylic acid (TCA) cycle intermediates when compared to the straight-chain medium-chain fatty acid, heptanoic acid (C7). nih.gov
In these studies, the metabolism of branched-chain fatty acids led to different patterns of metabolite accumulation. For instance, treatment with dMC7 and other branched-chain fatty acids resulted in varied levels of key metabolites compared to treatment with C7, highlighting the distinct metabolic fates of these compounds. nih.gov
| Cell Line/Condition | Metabolite | Change with dMC7 Treatment (compared to C7) |
| Trifunctional Protein Deficiency (TFP) | Extracellular Acetylcarnitine | Significant Increase nih.gov |
| Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCAD) | Media Propionylcarnitine | Similar nih.gov |
| Trifunctional Protein Deficiency (TFP) | Intracellular Propionate | Lower nih.gov |
This table presents a summary of findings from a comparative study on medium branched-chain fatty acids in mitochondrial fatty acid β-oxidation deficient cells.
These findings underscore that the branched structure of fatty acids like this compound significantly influences their metabolic processing, leading to different downstream effects compared to straight-chain medium-chain fatty acids.
Biological Activities and Mechanisms of Action of 7,7 Dimethyloctanoic Acid
Impact on Lipid Metabolism and Energy Homeostasis
Direct experimental studies detailing the impact of 7,7-Dimethyloctanoic acid on systemic lipid metabolism and energy homeostasis are limited. However, based on its structural similarity to other medium-chain fatty acids (MCFAs), it is hypothesized to participate in energy production pathways. smolecule.com MCFAs are known to be transported into the mitochondria for β-oxidation independently of the carnitine shuttle, which may lead to more rapid energy production compared to long-chain fatty acids.
The metabolism of related compounds suggests that this compound likely interacts with enzymes central to lipid metabolism, such as acyl-CoA synthetases and dehydrogenases, which would influence energy production and fat storage. smolecule.com For comparison, the straight-chain MCFA, octanoic acid (C8:0), has been shown to be rapidly transported into the hypothalamus and oxidized, leading to transient reductions in food intake and increased energy expenditure in mice. nih.gov The terminal branching of this compound could potentially alter its rate of oxidation and subsequent impact on energy balance, though this requires direct investigation.
Modulatory Effects on Cellular Processes
At the cellular level, this compound is expected to serve as a substrate for energy metabolism, though its unique structure may modulate this process. The gem-dimethyl group near the end of the carbon chain could influence its processing by mitochondrial β-oxidation enzymes. Research on other medium branched-chain fatty acids has shown they can improve the profile of Tricarboxylic Acid (TCA) cycle intermediates in cells with mitochondrial fatty acid β-oxidation deficiencies. nih.gov For instance, treatment of deficient cell lines with compounds like 2,6-dimethylheptanoic acid and 4,8-dimethylnonanoic acid led to favorable changes in succinate, malate, and glutamate (B1630785) levels compared to the straight-chain heptanoic acid. nih.gov This suggests that branched structures can have distinct anaplerotic effects, a potential role that this compound might share.
Studies comparing octanoic acid (C8) and decanoic acid (C10) in glioblastoma cells revealed different metabolic fates; C8 tended to increase ketone body production via mitochondrial metabolism, whereas C10 primarily stimulated cytosolic fatty acid synthesis. nih.govfrontiersin.org The metabolic routing of this compound, a ten-carbon fatty acid like decanoic acid but with significant structural differences, remains to be determined.
The influence of this compound on the function and differentiation of adipocytes (fat cells) has not been specifically reported. Adipocyte differentiation is a complex process regulated by a cascade of transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). nih.govmdpi.com Fatty acids are natural ligands for PPARγ, and variations in fatty acid structure can lead to differential activation and downstream effects on adipogenesis. The bulky terminal structure of this compound could theoretically influence its binding to PPARγ or other nuclear receptors, thereby modulating the expression of genes involved in fat cell development and lipid storage, but this remains speculative without direct experimental evidence.
Structure-Activity Relationships in Biological Contexts
The defining structural feature of this compound is the quaternary carbon at the C-7 position. smolecule.com This gem-dimethyl group creates steric hindrance that can significantly affect how the molecule interacts with enzyme active sites. For many metabolic enzymes that process fatty acids, the conformation and flexibility of the acyl chain are critical. The terminal branching of this compound makes it a unique substrate compared to its linear counterpart, octanoic acid, or isomers with branching at other positions.
This structural specificity is highlighted in studies of related compounds. For example, in a study on epileptiform activity, the straight-chain fatty acids nonanoic acid (C9) and decanoic acid (C10) showed strong activity, whereas octanoic acid (C8) and 3,7-dimethyloctanoic acid showed no significant effect. researchgate.net This underscores that both chain length and the specific placement of methyl groups are critical determinants of biological activity.
A comparative analysis of this compound with other fatty acids reveals the critical role of molecular structure in determining metabolic effects. While it shares the same carbon count as decanoic acid, its branching pattern is substantially different.
Interactive Table: Comparison of Related Fatty Acids
| Compound Name | Carbon Chain | Branching | Key Reported Biological Finding |
| This compound | C8 (backbone) | Gem-dimethyl at C-7 | Biological activity is not well-documented; structure suggests unique metabolic processing. smolecule.com |
| Octanoic acid (C8) | C8 | None (linear) | Rapidly oxidized in the brain; affects energy balance and increases ketone production in certain cells. nih.govnih.gov |
| Decanoic acid (C10) | C10 | None (linear) | Stimulates fatty acid synthesis in glioblastoma cells, contrasting with C8's effects. nih.govfrontiersin.org |
| 3,7-Dimethyloctanoic acid | C8 (backbone) | Single methyl at C-3 and C-7 | Showed no significant effect on in vitro epileptiform activity, unlike other MCFAs. researchgate.net |
| Phytanic acid | C16 (backbone) | Multi-methyl branched | A common branched-chain fatty acid in dairy, metabolized via α-oxidation. mdpi.com |
This comparative data illustrates that the presence, number, and position of methyl branches on a fatty acid backbone are not trivial modifications. They create distinct chemical entities that are recognized and processed differently by cellular machinery, leading to divergent biological outcomes. The unique terminal gem-dimethyl structure of this compound positions it as a compound whose specific metabolic fate and cellular effects warrant further dedicated investigation. smolecule.com
Investigation of Specific Biological Activities and Therapeutic Potential of this compound (Drawing on Comparative Studies)
The direct biological activities of this compound are not extensively documented in publicly available research. However, by examining related branched-chain fatty acids and synthetic analogues, it is possible to infer its potential therapeutic properties. This section explores the antimicrobial, anticancer, antimalarial, hypolipemic, and neurological activities by drawing comparisons with structurally similar compounds.
Antimicrobial Properties (Insights from Related Fatty Acids)
The antimicrobial activity of fatty acids is well-established, with their efficacy often influenced by structural features such as chain length and branching. nih.gov Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of some microorganisms, such as Bacillus, where they contribute to membrane fluidity. creative-proteomics.com
Studies on novel phenolic branched-chain fatty acids (PBC-FAs) have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria like Listeria innocua, Bacillus subtilis, and Enterococcus faecium. nih.gov These compounds showed minimum inhibitory concentrations (MICs) ranging from 1.8 to 3.6 μg/ml. nih.gov The effectiveness of these PBC-FAs was significantly greater than their derivatives, such as methyl esters or trimethylsilyl (B98337) ethers, suggesting that the carboxylic acid group and the phenolic hydroxyl group are crucial for their antimicrobial action. nih.gov In contrast, their efficacy against Gram-negative bacteria was considerably lower. nih.gov The general findings indicate that while saturated fatty acids can possess antibacterial properties, their activity is highly dependent on their structure. nih.govrsc.org
Table 1: Antimicrobial Activity of Phenolic Branched-Chain Fatty Acids (PBC-FAs)
| Bacterial Type | Target Organisms | Activity Level | Key Structural Features for Activity |
|---|---|---|---|
| Gram-positive | Listeria innocua, Bacillus subtilis, Enterococcus faecium | Potent (MICs: 1.8-3.6 μg/ml) nih.gov | Carboxylic acid group, Phenolic hydroxyl group nih.gov |
| Gram-negative | Escherichia coli, Salmonella Typhimurium | Less effective nih.gov | N/A |
Anticancer and Antimalarial Activities (Derived from Halogenated Dimethyloctanoic Acid Analogues)
Numerous studies have explored the anticancer properties of various antimalarial drug classes, revealing that compounds like artemisinins and synthetic peroxides exhibit potent inhibition of cancer cell proliferation. plos.org This overlap suggests that mechanisms targeting malaria parasites may also be effective against cancer cells.
Table 2: Antimalarial Activity of Halogenated Thiaplakortone A Analogues
| Compound | P. falciparum Strain | IC50 Value (μM) | Cytotoxicity (HEK293 cells) |
|---|---|---|---|
| Mono-brominated analogue (Compound 5) | 3D7 (drug-sensitive) | 0.559 nih.gov | Minimal toxicity at 80 μM nih.gov |
| Dd2 (drug-resistant) | 0.058 nih.gov | Minimal toxicity at 80 μM nih.gov | |
| Mono-iodinated analogue (Compound 9) | 3D7 (drug-sensitive) | ~2.18 (3.9-fold reduction vs. Cpd 5) nih.gov | Not specified |
| Dd2 (drug-resistant) | ~0.32 (5.5-fold reduction vs. Cpd 5) nih.gov | Not specified |
Hypolipemic Activity (Observed in Halogenated Dimethyloctanoic Acid Analogues)
The potential for dimethyloctanoic acid analogues to influence lipid levels can be inferred from studies on related compounds. Research into gem-dimethyl analogues of 3-methyl-4-phenyl-3-butenoic acid (β-benzalbutyric acid), a known hypocholesteremic and hypolipemic agent, offers relevant insights. nih.gov A study preparing α,α-dimethyl analogues found that this specific substitution generally reduced the in vitro ability of the compounds to inhibit cholesterol biosynthesis. nih.gov However, the introduction of a halogen, specifically a p-chloro substitution on the phenyl ring, resulted in a compound with potency comparable to that of the original β-benzalbutyric acid. nih.gov This indicates that while the dimethyl structure might decrease activity, halogenation could potentially restore or enhance the hypolipemic effects, suggesting a possible avenue for designing active halogenated analogues of this compound.
Table 3: In Vitro Cholesterol Biosynthesis Inhibition by β-Benzalbutyric Acid Analogues
| Compound Modification | Effect on Activity |
|---|---|
| α,α-dimethyl substitution | Reduced activity nih.gov |
| p-chloro substitution on α,α-dimethyl analogue | Potency comparable to parent compound nih.gov |
Neurological Effects and Seizure Control (Contextualizing Studies on Branched-Chain Fatty Acids including 3,7-Dimethyloctanoic Acid)
Branched-chain fatty acids have been investigated for their potential role in seizure control, largely in the context of the medium-chain triglyceride (MCT) ketogenic diet used to treat drug-resistant epilepsy. researchgate.netnih.gov Studies have explored structural variants of octanoic acid, demonstrating a strong, branch-point-specific anticonvulsant activity. nih.gov Some branched derivatives have shown improved potency over the established epilepsy treatment, valproic acid. researchgate.netnih.gov
The mechanism for these neurological effects may be linked to the modulation of glutamate levels in the brain. nih.gov However, the specific structure of the branched-chain fatty acid is critical to its effect. In a study using an in vitro seizure model, octanoic acid derivatives branched on the second and fourth carbons were shown to be highly active in controlling seizure-like activity. researchgate.net In contrast, the same study found that 3,7-dimethyloctanoic acid (3,7-DO) had no effect on the induced epileptiform activity. researchgate.net This finding underscores the high degree of structural specificity required for anticonvulsant effects and suggests that the position of the methyl groups is a key determinant of neurological activity. While this compound has not been specifically tested in this context, the inactivity of the closely related 3,7-dimethyloctanoic acid might temper expectations for its potential in seizure control.
**Table 4: Effect of Various Fatty Acids on PTZ-Induced Seizure-Like Activity *in vitro***
| Compound | Effect on Epileptiform Activity |
|---|---|
| Octanoic Acid (OA) | No effect researchgate.net |
| Valproic Acid (VPA) | Weak effect researchgate.net |
| 2-Methyloctanoic Acid (2-MO) | Highly active |
| 4-Methyloctanoic Acid (4-MO) | Highly active researchgate.net |
| 3,7-Dimethyloctanoic Acid (3,7-DO) | No effect researchgate.net |
Advanced Analytical Methodologies in 7,7 Dimethyloctanoic Acid Research
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental analytical technique for separating components within a mixture. For a compound like 7,7-dimethyloctanoic acid, both gas and liquid chromatography offer powerful solutions for its isolation and measurement.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a well-established method for the analysis of volatile and thermally stable compounds. ifremer.fr For fatty acids, including this compound, derivatization is a necessary step to increase their volatility and improve chromatographic performance. jfda-online.com The most common approach is the conversion of the fatty acids into fatty acid methyl esters (FAMEs). ifremer.frjfda-online.com This is often achieved through acid-catalyzed (e.g., using methanolic HCl or boron trifluoride) or base-catalyzed (e.g., using sodium methoxide) transesterification. jfda-online.com
Once derivatized, the FAMEs are separated on a capillary column, typically with a low-polarity stationary phase like 5% phenyl-95% dimethylpolysiloxane. ifremer.frunipi.it The separation is based on the boiling points and interactions of the analytes with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for quantification, or a mass spectrometer (MS) for definitive identification. nih.govmdpi.com GC-MS provides structural information based on the mass spectrum of the analyte, which is a significant advantage for confirming the identity of specific branched-chain fatty acids. jfda-online.comuliege.be
| Parameter | Description | Common Implementation | Reference |
|---|---|---|---|
| Derivatization | Conversion of fatty acids to more volatile esters. | Formation of Fatty Acid Methyl Esters (FAMEs) using BF3-methanol or methanolic HCl. | jfda-online.comuliege.be |
| Column | The stationary phase where separation occurs. | Fused silica capillary columns (e.g., HP-5MS, 30m x 0.25mm). | unipi.it |
| Injector | Introduces the sample into the carrier gas stream. | Split/splitless injection at temperatures around 250-280°C. | unipi.itmdpi.com |
| Detector | Detects the compounds as they elute from the column. | Flame Ionization Detector (FID) for quantification; Mass Spectrometry (MS) for identification. | mdpi.comuliege.be |
Liquid Chromatography (LC) Approaches
Liquid chromatography (LC) is a versatile technique that separates compounds in a liquid mobile phase. Unlike GC, LC does not typically require derivatization for fatty acids, making it suitable for analyzing free fatty acids directly. nih.gov Reversed-phase chromatography is the most common mode used for fatty acid analysis, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water, acetonitrile, and/or methanol with additives like formic acid). nih.govlcms.cz
The separation mechanism in reversed-phase LC is based on the hydrophobic interactions between the alkyl chain of this compound and the C18 stationary phase. The composition of the mobile phase, particularly the organic solvent content and pH, is a critical factor that affects the retention and peak shape of the organic acids. lcms.cz Detection can be achieved using various detectors, but coupling LC with mass spectrometry (LC-MS) is highly favored for its selectivity and sensitivity, especially in complex matrices. osti.gov
Ultra-Performance Liquid Chromatography (UPLC), a form of high-performance liquid chromatography (HPLC), utilizes columns packed with smaller particles (typically sub-2 µm). mdpi.com This technology leads to significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov For the analysis of this compound, a UPLC method would offer much shorter run times, often under 15 minutes, while providing superior separation of isomers and closely related compounds. nih.govmdpi.com The increased peak sharpness (narrower peaks) achieved with UPLC also enhances detection sensitivity. nih.gov UPLC systems are almost exclusively paired with mass spectrometry detectors to fully leverage their high-throughput and high-resolution capabilities. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Metabolite Profiling
Mass spectrometry (MS) is an indispensable tool in modern chemical analysis, providing crucial information on the molecular weight and structure of compounds. nih.govscripps.edu When analyzing this compound, MS can confirm its identity by measuring its exact mass and by analyzing the fragmentation patterns that result from breaking the molecule apart. smolecule.com The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 172.26 g/mol ). smolecule.comnih.gov
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This combination provides high mass accuracy and resolution, which is sufficient for determining the chemical formula of an unknown compound from its exact mass. nih.govnih.gov For this compound, a QTOF instrument can measure its mass with high precision, allowing it to be distinguished from other compounds that might have the same nominal mass but a different elemental composition. nih.gov
Furthermore, QTOF instruments can perform tandem mass spectrometry (MS/MS), where a specific ion (like the molecular ion of this compound) is selected by the quadrupole, fragmented in a collision cell, and the resulting fragment ions are analyzed by the TOF detector. mdpi.comresearchgate.net This process provides a fragmentation spectrum that is characteristic of the molecule's structure, aiding in its definitive identification and elucidation, particularly in complex biological extracts. nih.govmpi-cbg.de
| Feature | Advantage in this compound Research | Reference |
|---|---|---|
| High Mass Resolution | Ability to separate ions with very small mass differences, distinguishing the target analyte from interferences. | nih.gov |
| High Mass Accuracy | Precise measurement of m/z allows for the confident determination of the elemental formula (e.g., C₁₀H₂₀O₂). | nih.govmdpi.com |
| MS/MS Capability | Provides structural information through characteristic fragmentation patterns, confirming the identity of the compound. | mdpi.comresearchgate.net |
| Sensitivity | Enables the detection and analysis of the compound at low concentrations in complex samples. | mpi-cbg.de |
Application in Untargeted Metabolomics
Untargeted metabolomics aims to measure as many small molecules (metabolites) in a biological sample as possible in an unbiased manner. nih.govosti.gov This approach is powerful for discovering biomarkers and understanding metabolic pathways affected by a particular condition or treatment. nih.govosti.gov The analysis of this compound within an untargeted metabolomics workflow typically involves using high-resolution mass spectrometry, such as LC-QTOF-MS. frontiersin.orgnih.gov
In such an experiment, an extract from a biological sample (e.g., plasma, urine, or tissue) is analyzed to generate a comprehensive profile of all detectable metabolites. nih.govfrontiersin.org The resulting data consists of thousands of metabolic features, each defined by its retention time and accurate mass. By comparing profiles between different sample groups, researchers can identify features, such as this compound, that are significantly altered. The high-quality MS and MS/MS data from a QTOF instrument are then used to identify these features by matching them against spectral databases. osti.govmdpi.com This approach allows for the discovery of unexpected changes in the levels of branched-chain fatty acids and their potential role in various biological processes. scripps.edu
Techniques for Isomer Differentiation
The structural complexity of fatty acids, including the presence of numerous isomers, presents a significant analytical challenge. Isomers are molecules that share the same molecular formula but have different structural arrangements. For a compound with the formula C₁₀H₂₀O₂, such as this compound, many structural isomers exist, including other branched-chain acids and the linear decanoic acid. Differentiating this compound from its isomers is critical as they may have different biological activities and metabolic fates.
Advanced mass spectrometry (MS) techniques are pivotal for this purpose. While high-resolution mass spectrometry can confirm the elemental composition, tandem mass spectrometry (MS/MS) is essential for structural elucidation. nih.gov In MS/MS, ions of a specific mass-to-charge ratio (m/z) are isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's specific structure. nih.gov Isomers, having different bond arrangements, will typically produce unique fragment ions or different relative abundances of common fragments, allowing for their differentiation.
For instance, the fragmentation of this compound would be expected to yield a pattern distinct from that of other isomers due to the quaternary carbon at the 7-position. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is also a powerful tool, as different isomers often exhibit distinct retention times on a GC column, providing an additional layer of separation before mass analysis.
Table 1: Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Principle of Differentiation | Application to this compound |
|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. Isomers often have different retention times. | Can separate this compound from other C10 fatty acid isomers prior to detection. |
| Tandem Mass Spectrometry (MS/MS) | Generation of unique fragment ion spectra upon collision-induced dissociation (CID) based on molecular structure. nih.gov | Provides a structural fingerprint to distinguish the specific branching pattern of this compound from other isomers. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to determine elemental composition. | Confirms the molecular formula (C₁₀H₂₀O₂) but cannot differentiate between structural isomers alone. nih.gov |
Sample Preparation and Extraction Strategies
The analysis of this compound in biological and environmental samples is often complicated by the presence of interfering substances. Effective sample preparation is a critical step to remove these matrix components, concentrate the analyte, and ensure accurate and reproducible results.
When analyzing biological fluids such as plasma or serum, phospholipids are a major source of matrix interference in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govsigmaaldrich.com These endogenous molecules can co-extract with the analyte of interest and cause ion suppression, leading to an erroneous decrease in the mass spectrometer signal and compromising the accuracy of quantification. sigmaaldrich.com
The Hybrid Solid-Phase Extraction (HybridSPE) technique is an advanced sample preparation method designed specifically to address this challenge. It combines the simplicity of protein precipitation with the selectivity of solid-phase extraction (SPE) to effectively remove both proteins and phospholipids in a single step. nih.gov The technology utilizes zirconia-coated silica particles. researchgate.net The mechanism is based on a highly selective Lewis acid-base interaction between the zirconia ions and the phosphate group present in all phospholipids, effectively retaining them while allowing a wide range of acidic, basic, and neutral analytes like this compound to pass through for analysis. This results in significantly cleaner extracts, reduced matrix effects, and improved assay reproducibility. nih.govsigmaaldrich.com
Table 2: Advantages of HybridSPE in Bioanalysis
| Feature | Benefit for this compound Analysis | Reference |
|---|---|---|
| Combined Protein & Phospholipid Removal | Provides a much cleaner sample extract compared to simple protein precipitation. | nih.gov |
| Zirconia-based Retention | Highly selective for phospholipids via Lewis acid-base interaction, ensuring minimal loss of the target analyte. | researchgate.net |
| Reduced Ion Suppression | Leads to more accurate and precise quantification by LC-MS. | sigmaaldrich.com |
| Simplified Protocol | Integrates precipitation and extraction into a fast and efficient workflow. |
The analysis of this compound is not limited to clean matrices. Its presence may need to be determined in complex biological samples like urine or tissues, and in various environmental samples such as soil or water. Each matrix presents unique challenges that must be addressed during method development.
Biological Matrices : Plasma and serum contain high levels of proteins and phospholipids, which can cause significant matrix effects and column fouling. sigmaaldrich.comnih.gov Urine is also a complex matrix with wide variability in its composition, including salts, urea, and other organic acids, which can interfere with analysis. nih.gov
Environmental Matrices : Soil and sediment samples contain a vast array of organic and inorganic compounds, such as humic acids, which can complicate extraction and analysis. Water samples may contain varying levels of dissolved organic matter and salts that can impact analytical performance.
The primary consideration in these matrices is the potential for ion suppression or enhancement in LC-MS analysis. nih.gov This occurs when co-eluting matrix components interfere with the ionization process of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.gov Therefore, robust sample cleanup procedures are essential. Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the aforementioned HybridSPE are employed to selectively isolate this compound from these interfering components. nih.gov The choice of extraction strategy depends on the physicochemical properties of the analyte and the nature of the matrix.
Application of Reference Standards in Analytical Quality Assurance
Analytical quality assurance is fundamental to generating reliable and defensible data in scientific research. The use of reference standards is a cornerstone of this process, ensuring the accuracy, precision, and traceability of analytical measurements for this compound.
A reference standard is a highly purified and well-characterized substance used as a measurement basis. In the analysis of this compound, a certified reference material (CRM) of this compound would be used for several critical quality assurance functions:
Instrument Calibration : A series of solutions with known concentrations of the reference standard are analyzed to generate a calibration curve. This curve plots the instrument response against concentration and is used to quantify the amount of this compound in unknown samples.
Method Validation : The reference standard is used to assess the performance characteristics of the analytical method, including accuracy, precision, linearity, and limits of detection and quantification.
Quality Control : A quality control (QC) sample, typically a Laboratory Control Sample (LCS) prepared from the reference standard, is analyzed with each batch of samples. ct.gov The result for the QC sample must fall within predefined limits to ensure that the analytical system is performing correctly and to validate the results of the unknown samples in that batch.
The entire quality system, from staff training to the use of calibrated equipment and reference materials, is often managed under a formal framework such as ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories. eurachem.orgeurachem.org
Table 3: Role of Reference Standards in Quality Assurance
| Quality Assurance Aspect | Application of this compound Reference Standard |
|---|---|
| Accuracy | Used to prepare spiked samples to determine the percent recovery of the analytical method. |
| Precision | Repeated analysis of a known concentration of the standard to assess the repeatability and reproducibility of the method. |
| Traceability | Ensures that the measurement results can be related to a national or international standard. |
| Routine Quality Control | Inclusion as a Laboratory Control Sample (LCS) in each analytical run to monitor ongoing method performance. ct.gov |
Occurrence and Environmental Considerations of 7,7 Dimethyloctanoic Acid
Natural Occurrence and Isolation
Contrary to some postulations, extensive analysis of the chemical composition of various natural products has not confirmed the presence of 7,7-dimethyloctanoic acid. This branched-chain fatty acid is primarily understood to be a synthetic compound derived from petroleum feedstocks.
Presence in Specific Biological Sources (e.g., Royal Jelly)
Despite detailed investigations into the lipid components of royal jelly, a secretion from honeybees, there is no scientific evidence to support the natural occurrence of this compound in this substance. The fatty acid profile of royal jelly is well-characterized and is predominantly composed of a unique group of short-chain hydroxy fatty acids and dicarboxylic acids, with trans-10-hydroxy-2-decenoic acid (10-HDA) being the most abundant and characteristic component. Numerous studies analyzing the organic acids in royal jelly from various geographical locations have consistently identified a range of other fatty acids, but this compound is not among them. In fact, some chemical databases explicitly state that this compound is not found in nature.
Isolation from Geological Samples (e.g., Petroleum)
This compound is not typically isolated from petroleum in its naturally occurring form. Instead, it is a synthetic product manufactured from precursors derived from crude oil. The industrial production of neodecanoic acid, a commercial mixture of isomeric C10 carboxylic acids of which this compound is a component, is achieved through the Koch synthesis. This chemical process involves the reaction of branched olefins, such as tripropene (a product of petroleum refining), with carbon monoxide and water under high pressure and in the presence of an acid catalyst. Therefore, its connection to petroleum is as a raw material for its chemical synthesis rather than as a naturally present compound to be extracted.
Environmental Fate and Degradation
The environmental fate of this compound is largely influenced by its highly branched structure, which impacts its biodegradability and potential for persistence.
Comparative Studies with Perfluorinated Analogues in Environmental Samples
This compound (Neodecanoic Acid):
Safety data for neodecanoic acid indicate that it is not readily biodegradable but is considered inherently biodegradable, suggesting that degradation can occur, albeit at a slow rate. The presence of a quaternary carbon atom at the 7-position is a key structural feature that significantly hinders microbial degradation. Studies on branched-chain fatty acids have shown that compounds with quaternary carbons are resistant to anaerobic degradation pathways, such as beta-oxidation, which is a primary mechanism for fatty acid breakdown. This resistance can lead to greater persistence in anaerobic environments like sediments and some wastewater treatment systems.
Perfluorinated Analogues:
Perfluorinated carboxylic acids (PFCAs), the fluorinated counterparts to carboxylic acids like this compound, are known for their extreme persistence in the environment. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly resistant to chemical, thermal, and biological degradation. PFCAs are widespread environmental contaminants and have been detected in various environmental matrices and biota globally. Their persistence, combined with their potential for bioaccumulation and long-range transport, makes them a significant environmental concern.
In a hypothetical comparison, while this compound exhibits slow biodegradation due to its branched structure, its perfluorinated analogues are orders of magnitude more persistent due to the strength of the C-F bonds.
Interactive Data Table: Environmental Persistence Factors
| Compound Class | Key Structural Feature | Primary Degradation Hurdle | Estimated Environmental Persistence |
| This compound | Quaternary carbon atom | Steric hindrance of enzymatic attack (e.g., beta-oxidation) | Low to moderate (slow biodegradation) |
| Perfluorinated Carboxylic Acids | Carbon-Fluorine bonds | High bond strength resisting chemical and biological cleavage | Very high (extremely persistent) |
Advanced Research Applications and Future Directions for 7,7 Dimethyloctanoic Acid
Potential in Biochemical Research beyond Basic Metabolism
The current body of research on 7,7-Dimethyloctanoic acid primarily situates it within the broader context of fatty acid metabolism. It is understood that as a medium-chain fatty acid, it can undergo oxidation and influence lipid metabolism. smolecule.com However, its potential in biochemical research likely extends beyond these fundamental processes. The distinct steric hindrance provided by the gem-dimethyl group at the 7th position could significantly influence its interaction with various enzymes.
Interaction studies with enzymes involved in lipid metabolism, such as acyl-CoA synthetases and dehydrogenases, are a logical starting point. smolecule.com It is plausible that the unique structure of this compound could lead to differential rates of activation and breakdown compared to its linear or other branched-chain counterparts. This could make it a useful tool for probing the active sites and substrate specificities of these enzymes. Furthermore, its potential role in cellular signaling pathways, which is an area of active research for other fatty acids, remains entirely unexplored. Future research could investigate whether this compound or its derivatives can act as signaling molecules, modulating the activity of protein kinases, phosphatases, or transcription factors.
Applications as Chemical Intermediates in Specialized Synthesis
In the realm of synthetic chemistry, this compound serves as a potential precursor for a variety of specialized molecules. Its use as a chemical intermediate in the synthesis of esters for the flavoring and fragrance industries has been suggested. smolecule.com The branched nature of the acid can contribute to unique olfactory properties in the resulting esters.
Beyond fragrances, the structural motif of this compound could be incorporated into the synthesis of more complex bioactive molecules. The gem-dimethyl group can enhance the lipophilicity and metabolic stability of a parent compound, which are desirable properties in drug design. For instance, its incorporation into the backbone of a novel therapeutic agent could influence its pharmacokinetic profile. While specific examples of its use in the synthesis of pharmaceuticals or other high-value chemicals are not yet prevalent in the literature, its potential as a building block for creating compounds with tailored properties is an intriguing avenue for synthetic chemists to explore.
Emerging Roles in Bio-Industrial Applications (e.g., surfactants, cosmetics)
The amphiphilic nature of this compound, with its polar carboxylic acid head and nonpolar hydrocarbon tail, makes it a candidate for applications in the bio-industrial sector, particularly in the formulation of surfactants and cosmetics. smolecule.com The branched structure of its hydrophobic tail can influence the packing of surfactant molecules at interfaces, potentially leading to the formation of more stable emulsions or microemulsions compared to linear fatty acids.
In the cosmetics industry, branched-chain fatty acids and their esters are valued for their unique textural properties, such as providing a non-greasy feel and good spreadability in creams and lotions. While direct evidence of this compound's use in commercial cosmetic formulations is scarce, the properties of related branched-chain fatty acids suggest its potential. Further research into the physicochemical properties of surfactants and emulsifiers derived from this compound is warranted to fully understand their potential in this multibillion-dollar industry.
Translational Research Implications (e.g., metabolic disorders, specific biological activities)
The most significant translational research implications for this compound currently lie in its potential connection to metabolic disorders. Studies on branched-chain fatty acids as a class have indicated that they may play a role in energy metabolism and could have implications in conditions such as obesity and insulin (B600854) resistance. smolecule.com The metabolism of BCFAs is complex and can influence various metabolic pathways.
While direct studies on this compound are lacking, research on related compounds provides a foundation for future investigations. For example, the metabolism of other medium-chain fatty acids has been explored for its potential therapeutic effects in certain metabolic disorders. It is conceivable that the unique structure of this compound could lead to specific biological activities that differ from other fatty acids. Future translational research should focus on elucidating the precise metabolic fate of this compound and its effects on key metabolic organs such as the liver, adipose tissue, and muscle. Investigating its potential antimicrobial or anti-inflammatory properties, as have been found in other fatty acids, could also open up new therapeutic avenues.
Gaps in Current Knowledge and Future Research Avenues
The preceding sections have alluded to a significant and recurring theme: a substantial gap in the scientific literature specifically concerning this compound. While its classification as a branched-chain fatty acid provides a framework for predicting its potential applications, a lack of empirical data specific to this isomer severely limits our current understanding.
Future research should be directed at systematically addressing these knowledge gaps. A comprehensive characterization of its physicochemical properties is a fundamental first step. In the realm of biochemistry, detailed enzymatic studies are needed to understand how its unique structure influences its metabolism and potential interactions with cellular signaling pathways. Synthetic chemists are encouraged to explore its utility as a building block in the creation of novel, high-value molecules. For bio-industrial applications, formulation studies are required to assess its performance as a surfactant or cosmetic ingredient. Finally, and perhaps most importantly, in vivo studies are crucial to determine its specific biological activities and to validate any potential therapeutic applications in the context of metabolic or other disorders. The field is wide open for researchers to explore the unique potential of this particular branched-chain fatty acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
